molecular formula C19H21N3O6S2 B2916365 methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-37-9

methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Katalognummer: B2916365
CAS-Nummer: 886955-37-9
Molekulargewicht: 451.51
InChI-Schlüssel: BVJLSWQLALSMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core. Its structure includes:

  • A methyl ester at the 6-position.
  • A 3-carbamoyl group (CONH₂) at the 3-position.
  • A 4-(ethylsulfonyl)benzamido substituent at the 2-position.

Eigenschaften

IUPAC Name

methyl 3-carbamoyl-2-[(4-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-3-30(26,27)12-6-4-11(5-7-12)17(24)21-18-15(16(20)23)13-8-9-22(19(25)28-2)10-14(13)29-18/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJLSWQLALSMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

Compound X features a complex structure characterized by multiple functional groups that contribute to its biological activity:

  • Methyl group : Enhances lipophilicity.
  • Carbamoyl group : May participate in hydrogen bonding with biological targets.
  • Ethylsulfonyl group : Known for improving solubility and bioavailability.
  • Thieno[2,3-c]pyridine core : Associated with various pharmacological properties.

Table 1: Structural Components of Compound X

ComponentDescription
Methyl groupIncreases lipophilicity
Carbamoyl groupPotential hydrogen bond donor
Ethylsulfonyl groupEnhances solubility
Thieno[2,3-c]pyridine coreCore structure linked to activity

The biological activity of compound X is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The ethylsulfonyl moiety is particularly noted for enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Proposed Mechanisms:

  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes critical in signaling pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing physiological responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compound X. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study 1: Cytotoxicity Assay

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : IC50 values were reported at 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent activity.

Antimicrobial Activity

Compound X has also shown promise in antimicrobial applications. In vitro testing against bacterial strains revealed effective inhibition.

Case Study 2: Antimicrobial Efficacy

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Minimum inhibitory concentration (MIC) values were found to be 8 µg/mL against S. aureus and 16 µg/mL against E. coli.

Anti-inflammatory Effects

Research indicates that compound X may exhibit anti-inflammatory properties through the modulation of pro-inflammatory cytokines.

Case Study 3: Inflammatory Response

  • Model Used : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
  • Results : Compound X reduced TNF-alpha levels by approximately 40% compared to control.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations in Key Analogs

Compound Name / ID 2-Position Substituent 3-Position Substituent 6-Position Ester Key Biological Activity Source
Target Compound 4-(ethylsulfonyl)benzamido Carbamoyl (CONH₂) Methyl Not reported N/A
Compound 3a () 3,4,5-trimethoxyphenylamino Cyano (CN) Methyl Antitubulin agent
4SC-207 () 3-(pyridin-3-yl)acrylamido Cyano (CN) Ethyl Microtubule inhibition
Ethyl ester analog () 3-methoxybenzamido Carbamoyl (CONH₂) Ethyl Not reported
tert-Butyl 8c () - Cyano (CN) tert-Butyl A1 adenosine modulation

Key Observations:

2-Position Substituents: The target compound’s 4-(ethylsulfonyl)benzamido group distinguishes it from analogs with methoxy (e.g., 3-methoxybenzamido in ) or heterocyclic (e.g., pyridin-3-yl acrylamido in 4SC-207 ) substituents. The ethylsulfonyl group’s electron-withdrawing nature may improve target binding compared to electron-donating groups like methoxy. Compound 3a () features a 3,4,5-trimethoxyphenylamino group, which is associated with antitubulin activity due to its resemblance to colchicine’s trimethoxy aromatic ring .

3-Position Substituents: The target’s carbamoyl group (CONH₂) replaces the cyano (CN) group seen in 3a and 4SC-205.

6-Position Ester: The methyl ester in the target compound may offer metabolic stability compared to ethyl (4SC-207 ) or tert-butyl ( ) esters.

Table 2: Activity Comparison of Select Analogs

Compound Molecular Weight IC₅₀ / EC₅₀ Mechanism of Action Resistance Profile
Target Compound ~463.5 (calc.) Not reported Hypothesized microtubule inhibition Not studied
4SC-207 () 382.11 Low nM Tubulin polymerization inhibition Active in taxane-resistant cells
Compound 3a () 403.4 Not reported Antitubulin, cell cycle arrest Likely overlaps with colchicine-site binders

Key Findings:

  • 4SC-207 () demonstrates potent microtubule inhibition at nanomolar concentrations and retains activity in taxane-resistant cell lines, likely due to its unique binding mode outside the taxane pocket .
  • Compound 3a () shares structural motifs with known antitubulin agents (e.g., trimethoxyphenyl group), but its cyano substituent may reduce solubility compared to the target compound’s carbamoyl group .

Analysis:

  • The target compound’s ethylsulfonyl group likely requires sulfonation or oxidation steps during synthesis, which may complicate scalability compared to methoxy-substituted analogs.
  • Compound 3a’s lower yield (58%) reflects challenges in introducing the trimethoxyphenylamino group , whereas esterification steps (e.g., ) are generally higher-yielding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.